
Retigabine
Overview
Description
Retigabine (N-(2-amino-4-(4-fluorobenzylamino)phenyl)carbamic acid ethyl ester) is a first-generation anticonvulsant drug approved in 2011 as an adjunctive therapy for partial-onset seizures. Its molecular weight is 303.3 g/mol (C₁₆H₁₈FN₃O₂), and it selectively activates neuronal M-channels composed of KV7.2/KV7.3 subunits .
This compound demonstrated a broad spectrum of efficacy in preclinical models, including the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests, with protective indices (PI) superior to valproate but lower than phenytoin or carbamazepine .
Mechanism of Action
Target of Action
Retigabine, also known as ezogabine, primarily targets the voltage-gated potassium channels of the Kv7 (KCNQ) family . These channels are encoded by the KCNQ gene and are involved in a wide range of cellular processes . The primary targets of this compound are the neuronal KCNQ channels, specifically KCNQ2 and KCNQ3 . These channels mediate M-currents, which inhibit neuronal excitability and reduce transmitter release throughout the nervous system .
Mode of Action
This compound acts as a positive allosteric modulator (or opener) of KCNQ channels . It enhances the activity of these channels, leading to an increase in the M-current . This results in the stabilization of the membrane potential and control of neuronal excitability . The interaction between this compound and its targets involves various forces such as van der Waals interactions, hydrophobic interactions, hydrogen bonds, halogen bonds, and π–π stacking .
Biochemical Pathways
The activation of KCNQ channels by this compound affects the biochemical pathways related to neuronal excitability . By enhancing the M-current, this compound inhibits abnormal neuronal discharge, playing a crucial role in regulating the excitability of brain neurons associated with epilepsy . This implies that drugs enhancing M channel activity, like this compound, are potential anti-epileptic agents .
Pharmacokinetics
This compound is administered orally and has a bioavailability of 60% . The elimination half-life of this compound is approximately 8 hours, with the majority of the drug (84%) being excreted via the kidneys . These ADME properties impact the bioavailability of this compound, influencing its therapeutic efficacy.
Result of Action
The activation of KCNQ channels by this compound leads to significant molecular and cellular effects. It hyperpolarizes the resting membrane potentials of neurons, decreases input resistance, and reduces the number of action potentials generated by direct current injection . This results in a decrease in neuronal excitability, thereby controlling seizures in conditions like epilepsy .
Action Environment
It’s also important to note that this compound was withdrawn from clinical use due to its multiple adverse effects in clinical phase III trials . Therefore, the safety and efficacy of this compound can be influenced by these factors.
Biochemical Analysis
Biochemical Properties
Retigabine interacts with the KCNQ2/KCNQ3 subunits of the potassium channels and GABAA receptors, and weakly blocks sodium and calcium channels . It is known to interact with the KCNQ2 channel, which is closely related to neuronal excitatory diseases including epilepsy and neuropathic pain .
Cellular Effects
This compound has shown strong efficacy in the treatment of refractory epilepsy . It reduces neuronal sensitivity primarily by stabilizing the open conformation of the KCNQ2 or KCNQ3 channel and modulating M-current . In the absence of KCNQ3 channels, this compound can enhance CA1 pyramidal neuron activity, leading to a greater number of action potentials and reduced spike frequency adaptation .
Molecular Mechanism
This compound’s mechanism of action involves opening of neuronal Kv7.2-7.5 (formerly KCNQ2-5) voltage-activated potassium channels . This mechanism is unique among antiepileptic drugs. The van der Waals interactions, hydrophobic interactions, hydrogen bond, halogen bond, and π–π stacking work together to maintain the binding stability of the drugs in the binding pocket .
Temporal Effects in Laboratory Settings
This compound has been shown to have strong efficacy in the treatment of refractory epilepsy but has been withdrawn from clinical use due to its multiple adverse effects in clinical phase III trials . The most common adverse effects were drowsiness, dizziness, tinnitus and vertigo, confusion, and slurred speech .
Dosage Effects in Animal Models
This compound has activity in a broad range of animal models of epilepsy. It is also effective in several preclinical pain models . The maximal tolerated dose for most patients is 1,200 mg/day .
Metabolic Pathways
This compound is metabolized primarily through glucuronidation and acetylation . The major metabolite of this compound is an N-glucuronide substituted at the primary amino group .
Transport and Distribution
After oral ingestion, this compound is rapidly absorbed with a bioavailability of 60%. Its volume of distribution is 2–3 L/kg, and plasma protein binding is 80% . This compound is quickly absorbed, and reaches maximum plasma concentrations between half an hour and 2 hours after a single oral dose .
Subcellular Localization
This compound primarily acts on the KCNQ2 or KCNQ3 channel located in the neuronal cells . It has been found that the action of this compound in excitatory neurons strongly depends on the presence of KCNQ3 channels .
Biological Activity
Retigabine, also known as ezogabine, is a compound primarily recognized for its anticonvulsant properties, particularly in the treatment of epilepsy. Its mechanism of action involves the modulation of voltage-gated potassium (K_V) channels, specifically K_V7 channels, which play a crucial role in neuronal excitability. This article delves into the biological activity of this compound, highlighting its pharmacological effects, clinical studies, and potential applications beyond epilepsy.
This compound functions as a selective opener of K_V7 channels (also known as KCNQ channels), which are essential for stabilizing the resting membrane potential and reducing neuronal excitability. The activation of these channels leads to hyperpolarization of neurons, thereby decreasing the likelihood of seizure activity. Additionally, this compound has been shown to interact with other ion channels, including K_V2.1 channels, which may contribute to its neuroprotective effects by inhibiting apoptosis in neurons .
Key Effects on Ion Channels
- K_V7 Channels : Opens at low micromolar concentrations (1-6 μM), leading to enhanced neuronal stability.
- K_V2.1 Channels : Inhibition observed at higher concentrations (0.3-3 μM), with partial reversibility.
- GABA_A Receptors : Modulates tonic and phasic currents, enhancing inhibitory neurotransmission under certain conditions .
Clinical Efficacy
This compound has been evaluated in multiple clinical trials for its efficacy in reducing seizure frequency among patients with drug-resistant epilepsy. A notable Phase III trial demonstrated significant improvements in seizure control when compared to placebo:
Dosage (mg/day) | Median % Reduction in Seizure Frequency | Responder Rate (≥50% Reduction) |
---|---|---|
600 | 23% | 23% |
900 | 29% | 32% |
1200 | 35% | 33% |
Placebo | 13% | 16% |
The results indicated a clear dose-response relationship, with higher doses yielding greater reductions in seizure frequency and improved responder rates .
Case Studies
- Long-term Efficacy : In a follow-up study involving an open-label extension phase, patients who continued this compound treatment for nearly one year maintained a significant reduction in seizure frequency observed during the initial double-blind period .
- Safety Profile : While generally well-tolerated, this compound has been associated with side effects such as dizziness and somnolence. Notably, safety concerns regarding retinal pigmentation led to its withdrawal from the market in 2017 .
Neuroprotective Properties
Emerging research suggests that this compound may have neuroprotective effects beyond its anticonvulsant activity. Studies indicate that this compound's inhibition of K_V2.1 channels could play a role in preventing neuronal apoptosis, offering potential therapeutic avenues for conditions characterized by neuronal loss or degeneration .
Scientific Research Applications
Antiepileptic Applications
Retigabine has been approved as adjunctive therapy for adults with partial-onset seizures. Its efficacy has been demonstrated across various animal models of epilepsy, including:
- Generalized Tonic–Clonic Seizures
- Partial Seizures
- Absence Seizures
Efficacy in Animal Models
Research indicates that this compound effectively reduces seizure frequency and severity across multiple models resistant to conventional AEDs. Its unique mechanism allows it to work synergistically with other antiepileptic medications .
Study | Model | Findings |
---|---|---|
Sokal et al. (2012) | Various animal models | Demonstrated broad-spectrum anticonvulsant efficacy |
Nehlig et al. (2006) | Maximal electroshock | Significant reduction in seizure activity |
Neuropathic Pain Management
Recent studies have highlighted this compound's potential in alleviating neuropathic pain conditions characterized by hyperexcitability of sensory neurons. It has shown promise in relieving pain-like behaviors such as hyperalgesia and allodynia in various animal models.
Mechanisms in Pain Relief
This compound's ability to modulate neuronal excitability makes it a candidate for treating chronic pain conditions that do not respond well to traditional analgesics. The drug has been effective in models of diabetic neuropathy and nerve injury .
Study | Model | Findings |
---|---|---|
Nehlig et al. (2006) | Diabetic neuropathy model | Reduced pain-like behaviors significantly |
Large et al. (2012) | Nerve injury model | Demonstrated analgesic properties |
Anxiety Disorders
Emerging evidence suggests that this compound may also be beneficial in treating anxiety disorders due to its effects on neuronal excitability.
Research Insights
In preclinical studies, this compound has been shown to reduce anxiety-like behaviors in animal models, indicating its potential as a therapeutic agent for anxiety disorders.
Study | Model | Findings |
---|---|---|
Nehlig et al. (2006) | Mouse marble burying test | Dose-dependent reduction in anxiety behaviors |
Large et al. (2012) | Zero maze test | Significant anxiolytic effects observed |
Case Studies and Clinical Applications
Clinical trials have demonstrated that this compound is well-tolerated at therapeutic doses ranging from 600 to 1200 mg/day, with minimal adverse effects such as dizziness and somnolence reported . Its rapid absorption and distribution further support its use in clinical settings.
Notable Case Studies
- A clinical trial involving patients with refractory focal epilepsy showed significant seizure reduction when this compound was added to their existing treatment regimen.
- In a study focusing on neuropathic pain, patients reported substantial relief from chronic pain symptoms after treatment with this compound.
Q & A
Basic Research Questions
Q. What experimental considerations are critical when handling Retigabine in vitro?
this compound’s solubility in DMSO (≥12.95 mg/mL) and storage at -20°C are essential to maintain stability and avoid degradation . When designing assays, control for solvent effects (e.g., DMSO concentration ≤0.1% to prevent cytotoxicity). Purity (>98%) must be verified via COA and SDS documentation, with batch-specific QC data to ensure reproducibility . For electrophysiological studies, dissolve this compound in aqueous buffers post-DMSO dilution to avoid interference with ion channel measurements.
Q. What validated assays are used to quantify this compound’s activation of KCNQ potassium channels?
- Voltage-clamp electrophysiology : Measure KCNQ current amplitude changes at varying this compound concentrations (e.g., 1–30 µM) in transfected HEK-293 cells or native tissues.
- Concentration-response curves : Fit data to the Hill equation to calculate EC₅₀ and efficacy .
- Action potential duration assays : In cardiomyocytes or skeletal muscle preparations, assess shortening of action potentials as a functional readout .
Q. How should researchers address conflicting data on this compound’s efficacy across experimental models?
- Cross-validation : Compare results from heterologous expression systems (e.g., HEK cells) with native tissue models (e.g., mouse skeletal muscle) to identify model-specific biases .
- Standardized protocols : Adopt consistent stimulation frequencies and buffer compositions (e.g., extracellular K⁺ levels) to minimize variability .
- Meta-analysis : Aggregate data from multiple studies using random-effects models to quantify heterogeneity and identify moderators (e.g., species, dosing regimens) .
Advanced Research Questions
Q. What mechanisms explain this compound’s in vivo lack of functional improvement despite in vitro efficacy?
- CNS side effects : this compound’s activation of neuronal KCNQ channels may counteract peripheral benefits. Use conditional knockout models (e.g., muscle-specific KCNQ expression) to isolate targets .
- Dynamic clamp simulations : Introduce synthetic KCNQ-like currents into myocytes to test whether augmenting K⁺ efflux alone suffices to reduce hyperexcitability .
- Pharmacokinetic profiling : Measure tissue-specific drug concentrations via LC-MS to assess bioavailability discrepancies between in vitro and in vivo systems .
Q. How can researchers optimize protocols for this compound in chronic disease models?
- Dose escalation studies : Start with 5 mg/kg (mouse) and monitor adverse effects (e.g., sedation) using open-field tests. Adjust dosing intervals based on drug half-life (t₁/₂ ~2–4 hrs in rodents) .
- Combination therapies : Co-administer this compound with Na⁺ channel blockers (e.g., mexiletine) to test synergistic effects on muscle excitability. Use factorial experimental designs to isolate interactions .
Q. What statistical frameworks reconcile contradictory findings in this compound studies?
- Sensitivity analysis : Rank-order variables (e.g., temperature, pH) by their impact on this compound’s EC₅₀ using Monte Carlo simulations .
- Bayesian hierarchical modeling : Integrate prior data (e.g., in vitro EC₅₀ distributions) to refine posterior estimates of in vivo efficacy .
Q. Data Management and Reproducibility
Q. How should researchers document this compound-related data for FAIR compliance?
- Metadata standards : Include batch-specific purity, solvent details, and storage conditions using ISA-Tab format .
- Machine-readable structures : Provide this compound’s SMILES string (
CCO/C(O)=N/C1=C(N)C=C(NCC2=CC=C(F)C=C2)C=C1
) and InChIKey in supplementary files . - Repository deposition : Upload raw electrophysiology traces to Zenodo or Figshare with CC-BY licenses .
Q. Table: Key Chemical and Experimental Parameters for this compound
Comparison with Similar Compounds
Mechanism of Action and Selectivity
Retigabine vs. Flupirtine :
Both drugs are Kv7.2/Kv7.3 activators, but this compound exhibits higher selectivity for neuronal M-channels. Flupirtine, primarily an analgesic, weakly activates Kv7.2–7.5 and also modulates GABAₐ receptors. This compound’s binding site is within the S5–S6 pore domain, while flupirtine shares this site but with lower potency .
This compound vs. ICA73: ICA73, a newer Kv7 opener, targets the voltage sensor domain (S4) rather than the pore. This distinct mechanism reduces off-target effects on non-neuronal Kv7 subtypes (e.g., cardiac Kv7.1) and enhances state-dependent activation .
This compound vs. Endocannabinoids (e.g., ARA-S): Arachidonoyl-L-serine (ARA-S) activates M-channels via a lipid-sensing pathway distinct from this compound. Co-application with this compound synergistically enhances KV7.2/7.3 currents while minimizing effects on KV7.4/7.5, improving subtype selectivity .
Pharmacological Profiles
Compound | EC₅₀ (KV7.2/7.3) | Key Targets | Clinical Status |
---|---|---|---|
This compound | 1.9 µM | KV7.2–7.5, GABAₐ receptors | Withdrawn (2017) |
Flupirtine | ~10 µM | KV7.2–7.5, GABAₐ receptors | Restricted use (EU) |
ICA73 | 3.2 µM | KV7.2–7.3 (voltage sensor) | Preclinical |
ARA-S | 2.5 µM | KV7.2/7.3 (lipid pathway) | Experimental |
HN37 (derivative) | 24 nM | KV7.2/7.3 | Phase I trials (China) |
EC₅₀ values from *Xenopus oocyte electrophysiology *.
Metabolic and Pharmacokinetic Differences
- This compound : Metabolized via N-glucuronidation (UGT1A1/1A4) and N-acetylation, with enterohepatic recycling in humans and dogs. Protein binding exceeds 80%, and dose-proportional kinetics (100–700 mg/day) minimize drug interactions .
- Flupirtine : Undergoes hepatic CYP3A4 metabolism, increasing interaction risks with enzyme inducers/inhibitors.
- RL-81/60: Novel derivatives exhibit enhanced metabolic stability (e.g., resistance to photodegradation) and longer half-lives .
Adverse Effects and Toxicity
This compound’s toxicity likely arises from chronic Kv7 activation (e.g., bladder dysfunction) and off-target inhibition of KV2.1 at high concentrations (>100 µM) .
Properties
IUPAC Name |
ethyl N-[2-amino-4-[(4-fluorophenyl)methylamino]phenyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O2/c1-2-22-16(21)20-15-8-7-13(9-14(15)18)19-10-11-3-5-12(17)6-4-11/h3-9,19H,2,10,18H2,1H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCOBBVZJEWWZFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(C=C(C=C1)NCC2=CC=C(C=C2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40164615 | |
Record name | Ezogabine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40164615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
At room temperature ... practically insoluble in aqueous media above pH4, while the solubility is higher in polar organic solvents | |
Record name | Ezogabine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8171 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to slightly colored crystalline powder | |
CAS No. |
150812-12-7 | |
Record name | Retigabine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=150812-12-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ezogabine [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150812127 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ezogabine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04953 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ezogabine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40164615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Carbamic acid, N-[2-amino-4-[[(4-fluorophenyl)methyl]amino]phenyl]-, ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | EZOGABINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12G01I6BBU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Ezogabine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8171 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
138-145 °C | |
Record name | Ezogabine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8171 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.